[(2,3-Dichlorophenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C11H15Cl2NO It is a derivative of benzylamine, where the benzyl group is substituted with two chlorine atoms at the 2 and 3 positions, and the amine group is attached to a 2-ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-ethoxyethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,3-Dichlorobenzyl chloride+2-ethoxyethylamine→(2,3-Dichlorophenyl)methylamine+HCl
Industrial Production Methods
In an industrial setting, the production of (2,3-Dichlorophenyl)methylamine may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help control reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Amine derivatives.
Substitution: Hydroxyl or alkyl-substituted benzylamines.
Scientific Research Applications
(2,3-Dichlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Dichlorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)methylamine
- (2,3-Dichlorophenyl)methylamine
- (2,3-Dichlorophenyl)methylamine
Uniqueness
(2,3-Dichlorophenyl)methylamine is unique due to its specific substitution pattern on the benzyl ring and the presence of the 2-ethoxyethyl chain. This structural configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-15-7-6-14-8-9-4-3-5-10(12)11(9)13/h3-5,14H,2,6-8H2,1H3 |
InChI Key |
DJFGLKRCEDVTCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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